N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride
Overview
Description
Scientific Research Applications
Triazole Derivatives in Medicinal Chemistry
Triazole compounds, including those containing the 1,2,4-triazole ring, have been extensively studied for their wide spectrum of biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, and anticonvulsant properties among others. The triazole nucleus is considered a privileged structure in medicinal chemistry, offering a promising core for the development of future drugs due to its ability to engage in various types of biological interactions (Tarawanti Verma, Manish Sinha, N. Bansal, 2019; V. Ferreira et al., 2013).
Synthetic Routes and Applications
Synthesis methodologies for triazole derivatives, particularly focusing on 1,2,3-triazoles and their potential for creating bioactive compounds, have been extensively explored. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction, is notable for its efficiency in synthesizing 1,2,3-triazole derivatives. This method has facilitated the development of new molecules with significant biological activities, reinforcing the role of triazoles in drug discovery and development (C. Kaushik et al., 2019).
Pharmacological Significance
The pharmacological significance of 1,2,4-triazole-containing scaffolds has been highlighted, underscoring the importance of these heterocyclic compounds in developing drugs against various diseases. Triazole derivatives have been identified as critical scaffolds in drug discovery, offering a path for the synthesis of new drug candidates with potential antitumor, antimicrobial, and various other therapeutic effects (Shima Nasri, M. Bayat, Khudaidad Kochia, 2021).
Antibacterial Activity Against Staphylococcus aureus
Recent updates have focused on the antibacterial activity of 1,2,3-triazole and 1,2,4-triazole hybrids against Staphylococcus aureus, a significant pathogen responsible for various infections. These studies underline the role of triazole-containing hybrids as potential antibacterial agents, capable of addressing the challenge of antibiotic-resistant strains through novel mechanisms of action (Jie Li, Junwei Zhang, 2021).
Properties
IUPAC Name |
N-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O.ClH/c11-6-8-12-10(15-14-8)13-9(16)7-4-2-1-3-5-7;/h1-5H,6,11H2,(H2,12,13,14,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIACAPHFGTSHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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